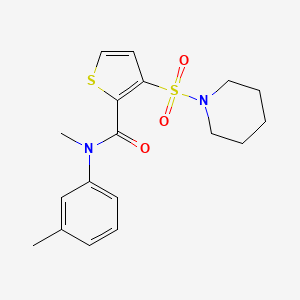![molecular formula C13H11ClN2OS B7561877 Azetidin-1-yl-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7561877.png)
Azetidin-1-yl-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidin-1-yl-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanone, also known as CTM, is a chemical compound with potential applications in scientific research. CTM is a thiazole-based molecule that has been shown to exhibit interesting biological properties, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of Azetidin-1-yl-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanone is not well understood, but it is thought to involve the inhibition of certain enzymes or signaling pathways that are involved in inflammation or tumor growth. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of certain signaling pathways. Additionally, this compound has been shown to have antioxidant properties, which could make it useful for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Azetidin-1-yl-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanone is that it is relatively easy to synthesize using standard laboratory techniques. Additionally, this compound has been shown to exhibit interesting biological properties that make it a promising candidate for scientific research. However, one limitation of this compound is that its mechanism of action is not well understood, which could make it difficult to design experiments to fully elucidate its effects.
Direcciones Futuras
There are many potential future directions for research on Azetidin-1-yl-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanone. For example, further studies could be conducted to better understand the mechanism of action of this compound and to identify the specific enzymes or signaling pathways that it targets. Additionally, studies could be conducted to investigate the potential therapeutic applications of this compound for inflammatory diseases, cancer, and other diseases. Finally, studies could be conducted to optimize the synthesis of this compound and to develop more potent analogs with improved biological properties.
Métodos De Síntesis
The synthesis of Azetidin-1-yl-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanone involves a multi-step process that starts with the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then reacted with 2-bromoacetophenone to form the final product, this compound. The synthesis of this compound is a relatively straightforward process that can be performed using standard laboratory techniques.
Aplicaciones Científicas De Investigación
Azetidin-1-yl-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanone has been shown to exhibit a range of interesting biological properties that make it a promising candidate for scientific research. For example, this compound has been shown to have anti-inflammatory properties, which could make it useful for the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been shown to have antitumor activity, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
azetidin-1-yl-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2OS/c14-10-5-2-1-4-9(10)12-15-11(8-18-12)13(17)16-6-3-7-16/h1-2,4-5,8H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYVMTZFXBWFQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CSC(=N2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-cyanophenoxy)acetyl]-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7561810.png)
![1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7561819.png)

![N-(2-chlorophenyl)-2-[4-[(2-methoxyacetyl)amino]anilino]propanamide](/img/structure/B7561833.png)


![Methyl 2,4-difluoro-5-[[1-(3-fluorophenyl)-5-thiophen-2-yl-1,2,4-triazole-3-carbonyl]amino]benzoate](/img/structure/B7561843.png)
![1-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-5-amine](/img/structure/B7561851.png)
![N-[(2-methoxy-6-methylpyridin-3-yl)methyl]-2-methylpiperidine-1-carboxamide](/img/structure/B7561861.png)
![2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile](/img/structure/B7561871.png)
![2-[(2Z)-2-(cyanomethylidene)-4-oxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B7561883.png)
![2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-cyclopropylpropanamide](/img/structure/B7561890.png)
![2-(3-cyclopentyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide](/img/structure/B7561895.png)